molecular formula C37H36N4O3 B1684370 Laniquidar CAS No. 197509-46-9

Laniquidar

货号: B1684370
CAS 编号: 197509-46-9
分子量: 584.7 g/mol
InChI 键: TULGGJGJQXESOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

拉尼奎达的合成涉及多个步骤,从苯并氮杂卓核心结构的制备开始。合成路线通常包括以下步骤:

    苯并氮杂卓核心的形成: 这涉及在受控条件下,将适当的前体进行环化。

    哌啶部分的引入: 哌啶环是通过一系列取代反应引入的。

    喹啉基团的连接: 喹啉基团通过醚键连接到苯环上。

    最终修饰:

由于拉尼奎达在临床开发中被中止,其工业生产方法没有得到很好的记录。 大型有机合成的通用原则,如反应条件的优化和提纯过程,将适用。

化学反应分析

拉尼奎达会经历各种化学反应,包括:

    氧化: 拉尼奎达在特定条件下可被氧化形成氧化衍生物。

    还原: 还原反应可用于修饰分子内的某些官能团。

    取代: 该化合物可发生取代反应,尤其是在哌啶和喹啉部分。

    水解: 拉尼奎达中的酯基可以被水解生成相应的羧酸.

这些反应中常用的试剂和条件包括氧化剂如高锰酸钾、还原剂如氢化铝锂,以及用于水解和取代反应的各种酸和碱。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

属性

CAS 编号

197509-46-9

分子式

C37H36N4O3

分子量

584.7 g/mol

IUPAC 名称

methyl 11-[1-[2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl]piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylate

InChI

InChI=1S/C37H36N4O3/c1-43-37(42)34-24-38-36-35(32-8-4-2-6-27(32)19-23-41(34)36)29-17-21-40(22-18-29)20-16-26-10-14-31(15-11-26)44-25-30-13-12-28-7-3-5-9-33(28)39-30/h2-15,24H,16-23,25H2,1H3

InChI 键

TULGGJGJQXESOO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6

规范 SMILES

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6

外观

yellow solid powder

197509-46-9

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

11C-laniquidar
laniquidar
R 101933
R-101933
R101933

产品来源

United States

Synthesis routes and methods

Procedure details

A mixture of compound 4 (164 g), sodium cyanate (80 g) and manganese dioxide (500 g) in methanol (5.5l) was stirred at room temperature. Ethanoic acid (122 g) was added dropwise and the resulting reaction mixture was stirred and refluxed overnight. The reaction mixture was filtered over dicalite, and the filter residue was rinsed with CH3OH/CH2Cl2. The filtrate was evaporated. The residue was partitioned between DCM and aqueous K2CO3 solution. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated. The residue was crystallized from ACN. The precipitate was filtered off and dried, yielding 152 g (87%) of methyl 6,11-dihydro-11-[1-[2-[4-(2-quinolinylmethoxy)phenyl]ethyl]-4-piperidinylidene]-5H-imidazo[2,1-b][3]-benzazepine-3-carboxylate (compound 6, mp. 179.3° C.).
Name
compound 4
Quantity
164 g
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
5.5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Laniquidar
Reactant of Route 2
Reactant of Route 2
Laniquidar
Reactant of Route 3
Reactant of Route 3
Laniquidar
Reactant of Route 4
Reactant of Route 4
Laniquidar
Reactant of Route 5
Laniquidar
Reactant of Route 6
Reactant of Route 6
Laniquidar

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。